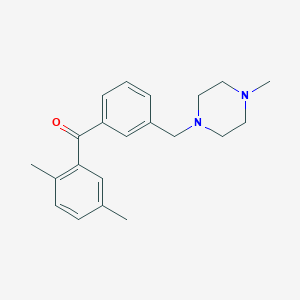

2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone follows International Union of Pure and Applied Chemistry guidelines, resulting in the formal designation (2,5-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone. This nomenclature systematically describes the molecular architecture by identifying the benzophenone core as a methanone bridge connecting two substituted phenyl rings. The first aromatic ring bears methyl substituents at the 2 and 5 positions relative to the carbonyl attachment point, while the second ring features a complex substituent at the 3' position consisting of a methylene bridge linked to a 4-methylpiperazine moiety.

The molecular formula C21H26N2O provides quantitative insight into the compound's atomic composition, revealing the presence of 21 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. This formula reflects the integration of multiple structural components including the benzophenone backbone, dimethyl substitution pattern, methylene linker, and the methylpiperazine heterocyclic system. The molecular weight of 322.44 grams per mole indicates a moderately sized organic molecule with sufficient complexity to exhibit diverse chemical behaviors and potential biological activities.

Table 1: Molecular Descriptors and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H26N2O | |

| Molecular Weight | 322.44 g/mol | |

| Density | 1.083 g/cm³ | |

| Boiling Point | 452.8°C at 760 mmHg | |

| Flash Point | 182.4°C | |

| LogP | 3.15760 |

The compound's Chemical Abstracts Service registry number 898788-74-4 provides a unique identifier that facilitates database searches and regulatory compliance tracking. The structural complexity is further emphasized by the presence of both aromatic and aliphatic components, with the piperazine ring introducing conformational flexibility through its saturated six-membered ring system containing two nitrogen atoms at opposite positions.

Crystallographic Studies and Conformational Analysis

Crystallographic analysis of benzophenone derivatives provides crucial information about molecular geometry, intermolecular interactions, and solid-state packing arrangements. While specific single-crystal diffraction data for this compound are not directly available in the current literature, structural insights can be inferred from related benzophenone compounds and general crystallographic principles. The technique of single-crystal diffraction involves mounting crystals in intense monochromatic radiation beams, producing regular diffraction patterns that reveal atomic arrangements within the crystal lattice.

The conformational behavior of this compound is influenced by multiple rotational degrees of freedom, particularly around the carbonyl bridge connecting the two aromatic rings and the methylene linker connecting the phenyl ring to the piperazine moiety. Related benzophenone derivatives typically exhibit dihedral angles between aromatic rings ranging from 45° to 90°, depending on steric interactions and crystal packing forces. The presence of the bulky 4-methylpiperazinomethyl substituent is expected to influence the preferred conformations through steric hindrance and potential intramolecular hydrogen bonding interactions.

The piperazine ring system adopts chair conformations similar to cyclohexane, with the methyl substituent preferentially occupying equatorial positions to minimize steric strain. The methylene bridge provides conformational flexibility, allowing the piperazine ring to adopt various orientations relative to the aromatic system. This flexibility is important for understanding the compound's potential binding modes in biological systems and its solution-phase behavior.

Computational studies using density functional theory methods have been employed for related benzophenone derivatives to predict optimal geometries and conformational energies. These calculations typically reveal multiple low-energy conformers separated by modest energy barriers, indicating significant conformational flexibility at room temperature. The electronic structure calculations also provide insights into bond lengths, bond angles, and charge distributions that influence chemical reactivity and intermolecular interactions.

Substituent Effects on Electronic Structure

The electronic structure of this compound is significantly influenced by the various substituents attached to the benzophenone core, each contributing unique electronic effects that modulate the overall molecular behavior. The two methyl groups at positions 2 and 5 on the first aromatic ring act as electron-donating groups through hyperconjugation and inductive effects, increasing electron density on the aromatic system and influencing the electrophilic character of the carbonyl carbon. These methyl substituents also introduce steric effects that can influence the planarity of the aromatic ring and its conjugation with the carbonyl group.

The 4-methylpiperazinomethyl substituent at the 3' position introduces multiple electronic effects through its complex structure. The piperazine ring system contains two nitrogen atoms that serve as electron-donating centers, potentially participating in resonance interactions with the aromatic ring through the methylene bridge. The tertiary nitrogen atom bearing the methyl group exhibits basic character with a predicted pKa value of approximately 7.56, indicating its potential for protonation under physiological conditions. This basicity can significantly influence the compound's solubility, membrane permeability, and interactions with biological targets.

The carbonyl group in the benzophenone structure serves as a strong electron-withdrawing center, creating an electronic polarization across the molecule. Infrared spectroscopic studies of related benzophenone derivatives reveal characteristic carbonyl stretching frequencies around 1650-1680 wavenumbers, reflecting the electronic environment influenced by adjacent substituents. The presence of electron-donating methyl groups and the electron-rich piperazine system can shift these frequencies to lower values compared to unsubstituted benzophenone.

Table 2: Electronic Properties and Spectroscopic Characteristics

| Property | Value | Method | Source |

|---|---|---|---|

| Predicted pKa | 7.56 ± 0.10 | Computational | |

| LogP | 3.15760 | Calculated | |

| Polar Surface Area | 23.55 Ų | Computational | |

| Refractive Index | 1.579 | Predicted |

The molecular orbital analysis reveals the highest occupied molecular orbital is primarily localized on the electron-rich aromatic ring bearing the dimethyl substitution and the piperazine nitrogen atoms, while the lowest unoccupied molecular orbital is centered on the carbonyl group and the electron-deficient aromatic ring. This orbital distribution influences the compound's photochemical behavior, potential for electron transfer reactions, and interactions with other molecular species. The extended conjugation system created by the aromatic rings and carbonyl group contributes to ultraviolet absorption properties that make the compound potentially useful in photochemical applications.

The electronic structure also influences the compound's chemical reactivity patterns, with the electron-rich aromatic positions being susceptible to electrophilic substitution reactions, while the carbonyl carbon remains reactive toward nucleophilic attack. The piperazine nitrogen atoms can participate in coordination chemistry with metal centers or serve as hydrogen bond acceptors in supramolecular assemblies. These electronic characteristics collectively determine the compound's behavior in chemical transformations and its potential applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

(2,5-dimethylphenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-7-8-17(2)20(13-16)21(24)19-6-4-5-18(14-19)15-23-11-9-22(3)10-12-23/h4-8,13-14H,9-12,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUBMNSIWHPROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643429 | |

| Record name | (2,5-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-74-4 | |

| Record name | (2,5-Dimethylphenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2,5-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of 2,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and automated purification systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazinomethyl group can be replaced with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Research

The primary application of 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is in pharmacological studies focusing on opioid receptors. Research indicates that this compound exhibits antagonist properties, which are crucial for understanding the mechanisms of opioid action and developing new treatments for pain management and addiction.

Experimental Procedures:

- Synthesis: The compound is synthesized through multi-step organic reactions, allowing for variations that can optimize its pharmacological properties.

- Binding Studies: Interaction studies are conducted to evaluate its binding affinity to various opioid receptors, comparing its activity against known antagonists to elucidate structure-activity relationships.

Results:

Studies have shown that compounds with both 2- and 5-methyl substituents demonstrate enhanced antagonist activity compared to those lacking these modifications. This finding underscores the importance of structural features in determining biological activity.

2. Structure-Activity Relationship Studies

The compound serves as a lead structure for exploring how different substitutions affect receptor selectivity and potency. Comparative studies with analogs reveal insights into the relationship between chemical structure and biological function.

Case Studies

Case Study 1: Opioid Receptor Antagonism

In a study investigating the effects of various substituted benzophenones on opioid receptors, this compound was found to be a potent nonselective antagonist. The presence of both methyl groups at the 2 and 5 positions significantly enhanced its potency compared to analogs with fewer or no methyl substituents.

| Compound Name | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| This compound | Low nanomolar range | Nonselective |

| Analog A (no methyl groups) | High nanomolar range | Selective |

| Analog B (only one methyl group) | Moderate nanomolar range | Nonselective |

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Positional Isomers

lists four structural isomers of the target compound, differing in the position of the 4-methylpiperazinomethyl group (2', 3', or 4') and methyl group arrangements (Table 1).

Table 1: Comparison of Positional Isomers

Key Findings :

- The 3'-substituted isomer (target compound) likely exhibits superior solubility compared to 2'- and 4'-isomers due to reduced steric hindrance around the piperazine group .

- Dihedral angles between aromatic rings vary with substituent positions. For example, 4'-substituted isomers may adopt a more planar conformation (dihedral angle ~54°), similar to unsubstituted benzophenone, whereas 3'-substituted derivatives may have angles >60°, altering supramolecular interactions .

Functional Analogues with Piperazine Moieties

and highlight benzophenones with alternative substituents, such as halogens or heterocycles:

Table 2: Comparison with Piperazine-Containing Analogues

Key Findings :

Bioreductive Activity

demonstrates that methyl-substituted benzophenones like 2,5-dimethyl-3,6-diaziridinyl-1,4-benzoquinone are potent substrates for DT-diaphorase (DTD), an enzyme involved in bioreductive activation of antitumor agents. The target compound’s 4-methylpiperazine group may similarly influence DTD-mediated metabolism, though its exact reduction kinetics require further study.

Comparison with Mitomycin C :

- Mitomycin C (MC), a bioreductive antitumor agent, shows oxygen-independent toxicity in DTD-rich cells. The target compound’s methyl groups may stabilize its semiquinone radical intermediate, enhancing cytotoxicity under hypoxia .

Photostability and Toxicity

While benzophenones are widely used as UV blockers, many derivatives (e.g., benzophenone-3) generate harmful free radicals. The target compound’s piperazine moiety may mitigate photodegradation via hydrogen bonding, reducing radical formation compared to conventional UV filters .

Biological Activity

2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone is a compound of significant interest in pharmacological research, particularly due to its interactions with opioid receptors and potential therapeutic applications. This compound is structurally related to other benzophenone derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of this compound features a benzophenone backbone with methyl and piperazine substituents that influence its biological activity. The presence of electron-donating methyl groups enhances the nucleophilicity of the aromatic rings, making them more reactive towards electrophiles.

Opioid Receptor Interaction

Research indicates that this compound exhibits antagonist properties at opioid receptors. Studies have demonstrated that compounds with both 3- and 4-methyl substituents show enhanced potency compared to their analogs without these modifications. This suggests a structure-activity relationship that is critical for developing new opioid antagonists.

Table 1: Comparison of Biological Activity in Related Compounds

| Compound Name | Opioid Receptor Activity | IC50 (nM) |

|---|---|---|

| This compound | Non-selective antagonist | Not specified |

| 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone | Potent antagonist | ~100 |

| N-Methyl-4-piperidinyl benzophenone | Varies | Not specified |

Anti-inflammatory Activity

Benzophenones have been reported to possess anti-inflammatory properties. For instance, studies have shown that certain benzophenone derivatives inhibit pro-inflammatory cytokines such as TNF-α and IL-1β in human peripheral blood mononuclear cells. The mechanisms of action often involve the inhibition of key signaling pathways like the p38 MAPK pathway.

Case Study: Inhibition of Cytokine Production

In a study evaluating various benzophenones:

- Compound A (analogous to this compound) exhibited an IC50 value of 159 nM against TNF-α.

- Compound B showed even greater potency with an IC50 value of approximately 4 nM.

This highlights the potential for structural modifications to enhance anti-inflammatory efficacy.

Synthesis and Experimental Procedures

The synthesis of this compound typically involves multi-step organic reactions. These may include:

- Electrophilic aromatic substitution to introduce methyl groups.

- Nucleophilic substitution involving the piperazine moiety for functionalization.

Q & A

Basic: What are the key considerations for synthesizing 2,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone with high purity?

Methodological Answer:

Synthesis requires precise control of stoichiometry and reaction conditions. For the piperazinomethyl moiety, nucleophilic substitution between 4-methylpiperazine and a halogenated benzophenone derivative (e.g., bromomethyl or chloromethyl intermediates) is common. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical to remove unreacted 4-methylpiperazine and halogenated byproducts. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of:

- NMR (¹H and ¹³C): Verify methyl groups at positions 2 and 5 (δ ~2.3–2.5 ppm for CH₃) and the piperazine-CH₂-benzophenone linkage (δ ~3.5–4.0 ppm for N-CH₂-Ar).

- FT-IR : Confirm C=O stretch (~1650–1680 cm⁻¹) and tertiary amine N-H stretches (~3300 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]⁺) to theoretical mass (C₂₁H₂₆N₂O: ~322.2045).

Cross-reference with synthetic intermediates (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid) to rule out incomplete functionalization .

Basic: What safety protocols are recommended for handling this compound given benzophenone-related toxicity?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal absorption (benzophenone derivatives show >70% skin penetration ).

- Ventilation : Use fume hoods for synthesis steps; benzophenone vapors may cause respiratory irritation.

- Waste Disposal : Neutralize acidic/basic residues before disposal. Store waste in sealed containers labeled “toxic organics” due to IARC Class 2B carcinogenicity classification .

Advanced: How can researchers resolve contradictions in reported toxicity data (e.g., carcinogenicity vs. low ecological hazard)?

Methodological Answer:

- Dose-Response Analysis : Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to establish thresholds for carcinogenic effects. For example, liver toxicity in rodents occurs at >100 mg/kg/day, while ecological hazard is low due to rapid photodegradation in water .

- Metabolite Profiling : Identify metabolites via LC-MS/MS to distinguish parent compound toxicity from degradation products (e.g., benzophenone from piperazine cleavage).

- Cross-Species Comparisons : Compare rodent data with human cell lines (e.g., HepG2 hepatocytes) to assess translatability .

Advanced: What experimental designs optimize photostability studies of this compound in UV-exposed applications?

Methodological Answer:

- Accelerated Aging : Expose samples to UV-B lamps (280–315 nm, 1.5 W/m²) in controlled chambers. Monitor degradation via:

- Quantum Yield Calculation : Use actinometry (e.g., potassium ferrioxalate) to correlate UV dose with degradation kinetics .

Advanced: How can researchers address conflicting data on the compound’s environmental persistence?

Methodological Answer:

- Hydrolysis Studies : Conduct pH-dependent hydrolysis (pH 4–9) at 25°C and 40°C. Monitor via LC-MS for piperazine release (m/z 115.1) and benzophenone derivatives.

- Photolysis in Aquatic Matrices : Simulate sunlight (e.g., Xenon arc lamp) in synthetic freshwater. Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate degradation products for toxicity assays (e.g., Daphnia magna mortality) .

Advanced: What analytical strategies distinguish this compound from structurally similar impurities (e.g., 3'-methyl vs. 4'-methyl isomers)?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IC-3 column with heptane/ethanol (90:10) to resolve positional isomers.

- 2D NMR (COSY, NOESY) : Identify spatial proximity between methyl groups and the piperazine ring to confirm substitution patterns.

- Computational Modeling : Compare DFT-calculated NMR shifts (e.g., Gaussian 16) with experimental data to validate isomer identity .

Advanced: How can researchers leverage benzophenone’s photo-crosslinking properties for drug delivery systems?

Methodological Answer:

- Polymer Grafting : Incorporate the compound into PEG-based hydrogels. Activate crosslinking under UV (365 nm, 10 mW/cm² for 5 min). Characterize mesh size via swelling ratio and rheology.

- Controlled Release : Load a model drug (e.g., doxorubicin) and monitor release kinetics in PBS (pH 7.4) using fluorescence spectroscopy (λex/λem = 480/590 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.